N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a trifluoromethyl (-CF₃) group at the 3-position. The sulfonamide nitrogen is linked to a (3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl moiety, which introduces conformational rigidity and hydrophilicity due to the tetrahydrofuran ring and hydroxyethoxy side chain.
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO5S/c15-14(16,17)11-2-1-3-12(8-11)24(20,21)18-9-13(23-7-5-19)4-6-22-10-13/h1-3,8,18-19H,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRMQHJLLQXTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula . The presence of the trifluoromethyl group and the benzenesulfonamide moiety contributes significantly to its biological properties. The hydroxyethoxy and tetrahydrofuran components may enhance solubility and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing benzenesulfonamide groups are known to inhibit various enzymes, including carbonic anhydrases and certain proteases, which are crucial for microbial survival and cancer cell proliferation.
- Antimicrobial Activity : The trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration, which is vital for antimicrobial efficacy against pathogens like Mycobacterium tuberculosis .
- Anticancer Properties : Preliminary studies indicate that similar compounds exhibit cytotoxic effects on various cancer cell lines, possibly through apoptosis induction or cell cycle arrest .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of a series of trifluoromethyl-containing compounds against Mycobacterium tuberculosis. The results indicated that compounds with similar structures to this compound showed significant activity with MIC values ranging from 125 to 250 µM, suggesting potential as new therapeutic agents against resistant strains .
Study 2: Anticancer Activity
In another investigation, a series of benzenesulfonamide derivatives were synthesized and tested for their anticancer properties. Notably, one derivative demonstrated superior cytotoxicity compared to Doxorubicin against multiple cancer cell lines, indicating that structural modifications can enhance therapeutic efficacy . Molecular docking studies suggested that these compounds might interact effectively with key proteins involved in cancer progression.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exhibit promising anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth in various cancer models, including lung and colon cancer. The mechanism involves the modulation of signaling pathways that control cell proliferation and apoptosis .
Antimicrobial Properties
Another significant application is in the field of antimicrobial research. The sulfonamide moiety has been historically recognized for its antibacterial effects. Recent studies have explored its efficacy against resistant strains of bacteria, suggesting that modifications to the sulfonamide structure can enhance activity against a broader spectrum of pathogens .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit certain enzymes involved in metabolic pathways related to disease states, including those implicated in diabetes and obesity. The inhibition of these enzymes could lead to new therapeutic strategies for managing metabolic disorders .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of benzenesulfonamide and tested their effects on cancer cell lines. The derivative containing the tetrahydrofuran moiety demonstrated significant cytotoxicity against A549 (lung cancer) cells, with an IC50 value indicating potent activity .
Case Study 2: Antimicrobial Activity
A recent investigation evaluated the antimicrobial effects of this compound against various bacterial strains. Results showed that this compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics in certain cases .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Substituent Variations on the Benzene Ring
- 2,5-Dichloro derivative (CAS 2310122-75-7): Structure: 2,5-Dichloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide. Molecular Formula: C₁₄H₂₀ClNO₆S (MW: 370.2). Key Difference: Chlorine substituents at the 2- and 5-positions instead of trifluoromethyl.
- 4-(Trifluoromethoxy) derivative (CAS 2034239-87-5): Structure: N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide. Molecular Formula: C₁₇H₁₄F₃NO₅S₂ (MW: 433.4). Key Difference: Trifluoromethoxy (-OCF₃) substituent at the 4-position and a complex ethyl chain with furan and thiophene rings. The -OCF₃ group enhances lipophilicity, while the heterocyclic ethyl chain may influence target selectivity .
2.2 Variations in the Heterocyclic Core
- Tetrahydrothiophen analog (CAS 2320891-38-9): Structure: N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide. Molecular Formula: Not explicitly stated, but tetrahydrothiophen replaces tetrahydrofuran. The oxazolyl group on benzene adds a hydrogen bond acceptor site .
Benzamide analogs (CAS 2310225-63-7 and 2310223-60-8):
- Structures:
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide.
4-Bromo-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide. Key Difference: Replacement of sulfonamide (-SO₂NH-) with benzamide (-CONH-).
2.3 Trifluoromethylated Sulfonamides with Diverse Linkers
- Diazirinyl derivative (from ): Structure: N-(quinolin-8-ylcarbamoyl)-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonamide. Key Difference: Incorporation of a diazirinyl group (-N=N-) for photoaffinity labeling and a quinoline carbamoyl moiety. This design is tailored for covalent binding studies, unlike the target compound’s non-covalent interactions .
- Thiophene-containing analog (CAS 1219844-75-3): Structure: N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide. Molecular Formula: C₁₅H₁₆F₃NO₃S₂ (MW: 379.4). Key Difference: A thiophen-3-ylmethyl group and methoxyethyl chain replace the tetrahydrofuran core.
Structural and Functional Implications
The table below summarizes critical differences:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, and how can purity be ensured?
- Methodological Answer : A common approach involves multi-step nucleophilic substitution and sulfonamide coupling. For example, sulfonamide derivatives are often synthesized via reaction of sulfonyl chlorides with amines under basic conditions (e.g., K₂CO₃ in anhydrous THF or acetonitrile). Purification typically employs column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹³C NMR to confirm absence of unreacted intermediates .
Q. How can spectroscopic techniques (NMR, MS) be applied to characterize this compound?
- Methodological Answer :
- ¹H NMR : Focus on diagnostic peaks: δ ~7.5–8.0 ppm (aromatic protons from the benzenesulfonamide group), δ ~3.5–4.5 ppm (tetrahydrofuran and hydroxyethoxy protons), and δ ~3.0 ppm (CH₂ groups).
- Mass Spectrometry : Use ESI-MS in positive ion mode to observe [M+H]⁺. For example, a related sulfonamide showed m/z = 256.4 [M+H]⁺ with fragmentation patterns confirming the trifluoromethyl group .
Q. What chromatographic methods are suitable for analyzing this compound in complex mixtures?
- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to improve peak symmetry. Method validation should include linearity (R² > 0.99), LOD/LOQ, and recovery rates .
Advanced Research Questions
Q. How can computational modeling predict the physicochemical properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess stability and aggregation tendencies. Tools like Gaussian or GROMACS are recommended .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting bioactivity results)?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., enzyme inhibition, cell viability) and apply statistical weighting.
- Structural Equation Modeling (SEM) : Test hypotheses about confounding variables (e.g., solvent effects, assay temperature). Bootstrapping (1,000 resamples) can validate robustness .
Q. How is the crystal structure determined, and what insights does it provide into molecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 296 K. Refinement with SHELXL reveals bond angles, torsional strain, and non-covalent interactions (e.g., hydrogen bonds between sulfonamide O and hydroxyethoxy H). Disorder in flexible side chains may require split-site modeling .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via UPLC-MS.
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C. Trifluoromethyl groups may enhance stability against hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
